![molecular formula C23H18BrN5 B2727522 3-(3-bromophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866870-82-8](/img/structure/B2727522.png)

3-(3-bromophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

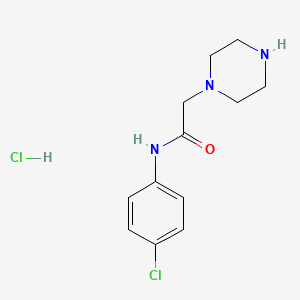

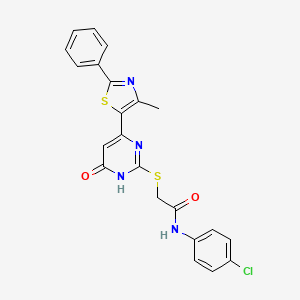

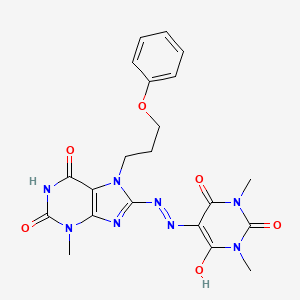

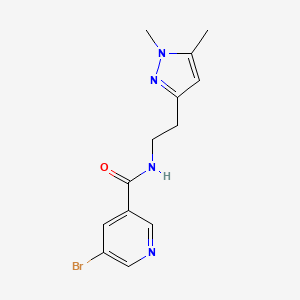

The compound “3-(3-bromophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine” belongs to the class of organic compounds known as quinazolines and triazolobenzodiazepines. Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring. Triazolobenzodiazepines are compounds containing a triazolo[1,5-a][1,4]diazepine ring system, which is a benzodiazepine derivative with a triazole ring fused to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring fused with a triazole ring. The presence of bromophenyl and methylphenyl groups would further influence the properties of this compound .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule, such as the amine group and the aromatic rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make it relatively stable and flat, while the amine group could participate in hydrogen bonding .科学的研究の応用

Synthesis and Pharmacological Potential

Compounds structurally related to "3-(3-bromophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine" have been synthesized and investigated for their pharmacological activities. A series of novel triazoloquinazolinone derivatives were synthesized and tested for their H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedation effects compared to the reference standard, chlorpheniramine maleate. This suggests their potential as a new class of H1-antihistamines with reduced side effects (Alagarsamy et al., 2008; Alagarsamy et al., 2009).

Anticancer Activity

Further investigations into triazoloquinazolinone derivatives revealed their potential in anticancer therapy. New series of these compounds were designed, synthesized, and evaluated for their anticancer activity. Some derivatives displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their promise in cancer treatment (Reddy et al., 2015).

Tubulin Polymerization Inhibition

A specific series of 1-phenyl-triazoloquinazolin-5-ones, designed as analogues of CA-4, a known inhibitor of tubulin polymerization, were identified as potent inhibitors of tubulin assembly and exhibited potent anticancer activity across a broad range of cancer cell lines. These findings suggest the compound's potential role in the development of new vascular disrupting agents (Driowya et al., 2016).

Antimicrobial and Nematicidal Activities

Compounds within the triazoloquinazolinone family have also been explored for their antimicrobial and nematicidal properties. A new class of these compounds demonstrated significant antimicrobial and nematicidal activities against a range of bacterial and fungal strains, as well as nematodes, indicating their potential in developing new antimicrobial and antiparasitic agents (Reddy et al., 2016).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(3-bromophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN5/c1-15-9-11-16(12-10-15)14-25-22-19-7-2-3-8-20(19)29-23(26-22)21(27-28-29)17-5-4-6-18(24)13-17/h2-13H,14H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSVPSKUHYOONM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2727440.png)

![2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2727451.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2727453.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2727456.png)

![2-(4-chlorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2727457.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2727458.png)

![2-(3-methoxybenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2727459.png)